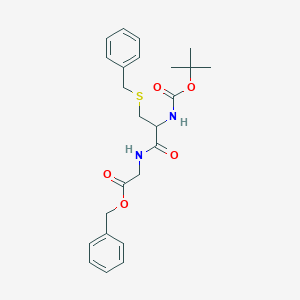

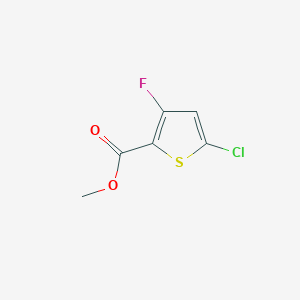

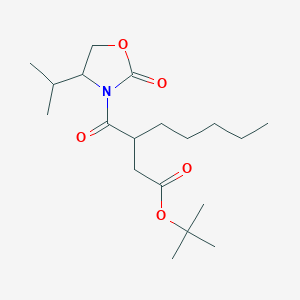

![molecular formula C34H29N3O4S2 B12284891 benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物(6R,7R)-7-[(2Z)-2-(2-アミノ-1,3-チアゾール-4-イル)-2-[(カルボキシメトキシ)イミノ]アセタミド]-3-エテニル-8-オキソ-5-チア-1-アザビシクロ[4.2.0]オクタン-2-カルボン酸は、セフィキシムとして知られており、セファロスポリン系の抗生物質ですこれは、無症候性肛門生殖器クラミジア感染症を含む、さまざまな細菌感染症の治療に使用されます .

準備方法

合成経路と反応条件

セフィキシムは、複数の段階からなる化学プロセスを通じて合成されます。重要なステップには、抗生物質活性に不可欠なβ-ラクタム環の形成が含まれます反応条件には、多くの場合、目的の生成物を選択的に形成するために保護基を使用することが含まれます .

工業的生産方法

セフィキシムの工業的生産には、7-ACAコアを生成するための大規模な発酵プロセスと、必要な官能基を導入するための化学修飾が含まれます。 このプロセスは、高収率と高純度を実現するために最適化されており、最終製品が医薬品基準を満たすように、厳格な品質管理が実施されます .

化学反応解析

反応の種類

セフィキシムは、次のようなさまざまな種類の化学反応を起こします。

酸化: セフィキシムは、酸化されてさまざまな代謝物を形成することができます。

還元: 還元反応は、分子の官能基を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな代謝物やセフィキシムの誘導体が含まれ、それらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

セフィキシムは、次のような科学研究において幅広い応用範囲を持っています。

化学: β-ラクタム系抗生物質のモデル化合物として使用されます。

生物学: 細菌の細胞壁合成に対する効果について調査されています。

医学: さまざまな細菌感染症に対する有効性を評価するための臨床試験で使用されています。

化学反応の分析

Types of Reactions

Cefixime undergoes several types of chemical reactions, including:

Oxidation: Cefixime can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Nucleophilic substitution reactions are common in the modification of Cefixime.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like thionyl chloride and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Cefixime, which may have different pharmacological properties .

科学的研究の応用

Cefixime has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections.

Industry: Employed in the development of new antibiotic formulations and delivery systems

作用機序

セフィキシムは、細菌の細胞壁合成を阻害することでその効果を発揮します。細菌の細胞壁内部にある特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細胞壁の強度と硬度に不可欠なプロセスです。 これにより、細菌細胞の溶解と死滅が起こります .

類似化合物との比較

類似化合物

セフロキシム: 作用機序は似ていますが、活性のスペクトルが異なる別のセファロスポリン系抗生物質。

セフトリアキソン: セフィキシムと比較して活性のスペクトルが広い、第3世代のセファロスポリン。

セフォタキシム: セフィキシムと似ていますが、薬物動態が異なります.

独自性

セフィキシムは、経口バイオアベイラビリティが高いため、細菌感染症の外来治療に適しています。 また、他のセファロスポリンと比較して半減期が長いため、投与回数を減らすことができます .

特性

分子式 |

C34H29N3O4S2 |

|---|---|

分子量 |

607.7 g/mol |

IUPAC名 |

benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C34H29N3O4S2/c1-22-27(43-21-35-22)18-17-26-20-42-33-29(36-28(38)19-23-11-5-2-6-12-23)32(39)37(33)30(26)34(40)41-31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-18,21,29,31,33H,19-20H2,1H3,(H,36,38)/b18-17+ |

InChIキー |

PWLXILYCJRRXMU-ISLYRVAYSA-N |

異性体SMILES |

CC1=C(SC=N1)/C=C/C2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |

正規SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

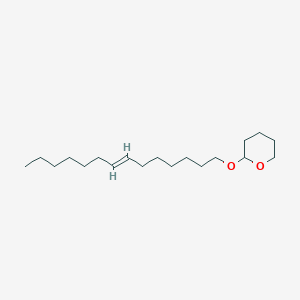

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

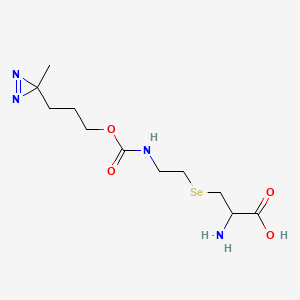

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

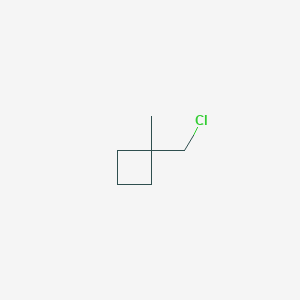

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)